5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine
CAS No.: 499795-95-8
Cat. No.: VC5098705
Molecular Formula: C15H10BrF3N4S
Molecular Weight: 415.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 499795-95-8 |
|---|---|
| Molecular Formula | C15H10BrF3N4S |
| Molecular Weight | 415.23 |
| IUPAC Name | 5-bromo-4-[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C15H10BrF3N4S/c1-7-12(11-10(16)6-21-14(20)23-11)24-13(22-7)8-3-2-4-9(5-8)15(17,18)19/h2-6H,1H3,(H2,20,21,23) |
| Standard InChI Key | OEHXFNZORGBZTI-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=NC=C3Br)N |
Introduction
The compound 5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine is a complex organic molecule that combines a pyrimidine ring with a thiazole moiety. This compound is not directly mentioned in the provided search results, but its structure can be inferred by modifying known compounds like 4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2-pyrimidinamine . The substitution of the trifluoromethyl group from the para to the meta position on the phenyl ring and the addition of a bromine atom to the pyrimidine ring would result in the compound of interest.
Synthesis and Preparation
The synthesis of this compound would likely involve multiple steps, starting with the preparation of the thiazole moiety and then attaching it to the pyrimidine ring. The trifluoromethyl group's position on the phenyl ring (meta instead of para) might require specific conditions or reagents to achieve the desired substitution.
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Thiazole Synthesis: The thiazole ring can be synthesized using methods involving the reaction of appropriate precursors such as aldehydes, amines, and thiocyanates.
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Pyrimidine Attachment: The pyrimidine ring can be attached via nucleophilic substitution reactions, where the thiazole acts as a nucleophile.
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Bromination: The bromine atom can be introduced using brominating agents like N-bromosuccinimide (NBS).
Potential Applications
Compounds with thiazole and pyrimidine rings are known for their biological activities, including antimicrobial, anticancer, and antiviral properties. The presence of a trifluoromethyl group can enhance lipophilicity, potentially improving bioavailability.
| Application | Description |
|---|---|
| Antimicrobial Activity | Thiazoles are known for their antimicrobial properties; this compound might exhibit similar activity. |
| Anticancer Activity | Pyrimidine derivatives are often studied for anticancer potential; this compound could be explored for such effects. |
| Antiviral Activity | Some pyrimidine and thiazole compounds show antiviral properties; further research might reveal similar capabilities. |
Safety and Handling
Given the presence of a bromine atom and potential irritant properties of thiazole derivatives, handling this compound requires caution. Protective gear, including gloves and eye protection, should be used to avoid skin and eye irritation.
| Safety Precaution | Description |
|---|---|
| Protective Gear | Wear gloves, protective clothing, and eye protection. |
| Ventilation | Work in a well-ventilated area to avoid inhalation of dust or vapors. |
| Disposal | Dispose of waste according to local regulations and guidelines. |
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